molecular formula C10H24N2O3SSi.ClH<br>C10H25ClN2O3SSi B12670689 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride CAS No. 58505-59-2

2-(3-(Triethoxysilyl)propyl)isothiouronium chloride

Cat. No.: B12670689
CAS No.: 58505-59-2
M. Wt: 316.92 g/mol
InChI Key: VPHRVBKKRRDYTC-UHFFFAOYSA-N
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Description

2-[3-(triethoxysilyl)propyl]isothiouronium chloride is a chemical compound with the molecular formula C10H25ClN2O3SSi and a molecular weight of 316.92 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride typically involves the reaction of 3-(triethoxysilyl)propylamine with thiourea in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[3-(triethoxysilyl)propyl]isothiouronium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanol groups.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(triethoxysilyl)propyl]isothiouronium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

2-[3-(triethoxysilyl)propyl]isothiouronium chloride can be compared with other similar compounds, such as:

    3-(triethoxysilyl)propylamine: This compound lacks the isothiouronium group and is primarily used as a silane coupling agent.

    3-(triethoxysilyl)propyl isocyanate: This compound contains an isocyanate group instead of an isothiouronium group and is used in different applications, such as in the production of polyurethane foams.

The uniqueness of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride lies in its ability to form strong covalent bonds with a variety of substrates, making it versatile for multiple applications .

Properties

CAS No.

58505-59-2

Molecular Formula

C10H24N2O3SSi.ClH
C10H25ClN2O3SSi

Molecular Weight

316.92 g/mol

IUPAC Name

[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride

InChI

InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H

InChI Key

VPHRVBKKRRDYTC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-]

Origin of Product

United States

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